

What is 2'-F-iBu-G and its chemical structure

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An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine (2'-F-iBu-G)

This guide provides a comprehensive overview of 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine (**2'-F-iBu-G**), a crucial nucleoside analog for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Chemical Identity and Structure

2'-F-iBu-G is a chemically modified derivative of the natural nucleoside deoxyguanosine. The structural modifications, a fluorine atom at the 2' position of the deoxyribose sugar and an isobutyryl protecting group on the exocyclic amine of the guanine base, impart unique and valuable properties for its application in the synthesis of therapeutic and diagnostic oligonucleotides.

Chemical Name: 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine[1][2] Synonyms: 2'-F-iBu-dG, N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine[1]

Chemical Structure:

Caption: Chemical structure of 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine.

Physicochemical Properties:



Property	Value	Reference
Molecular Formula	C14H18FN5O5	[2]
Molecular Weight	355.32 g/mol	[1]
CAS Number	80681-25-0	[1][2]
SMILES	CC(C)C(=O)NC1=NC2=C(C(= O)N1)N=CN2[C@H]3 INVALID-LINK CO)O">C@@HF	[2]

Synthesis

While a detailed, step-by-step synthesis protocol for **2'-F-iBu-G** is not readily available in the public domain, the synthesis of the related compound, 8-fluoro-N-2-isobutyryl-2'-deoxyguanosine, has been described. This synthesis involves the protection of the hydroxyl groups of the deoxyguanosine, followed by isobutyrylation of the exocyclic amine, and subsequent fluorination at the C8 position of the purine ring.

The synthesis of **2'-F-iBu-G** would likely follow a different pathway, focusing on the introduction of the fluorine at the 2' position of the ribose sugar. General strategies for synthesizing 2'-fluorinated nucleosides often involve the use of fluorinating agents on a suitably protected ribose or arabinose precursor, followed by glycosylation with the protected guanine base. The isobutyryl group is typically introduced to protect the exocyclic amine of guanine during oligonucleotide synthesis.

Role in Oligonucleotide Synthesis

2'-F-iBu-G is primarily utilized as a phosphoramidite building block in automated solid-phase oligonucleotide synthesis. The isobutyryl group serves as a protecting group for the exocyclic amine of guanine, preventing side reactions during the coupling steps. This protecting group is labile and can be removed under standard deprotection conditions following the completion of the oligonucleotide chain assembly.

The key feature of this molecule is the 2'-fluoro modification. When incorporated into oligonucleotides, this modification confers several advantageous properties:

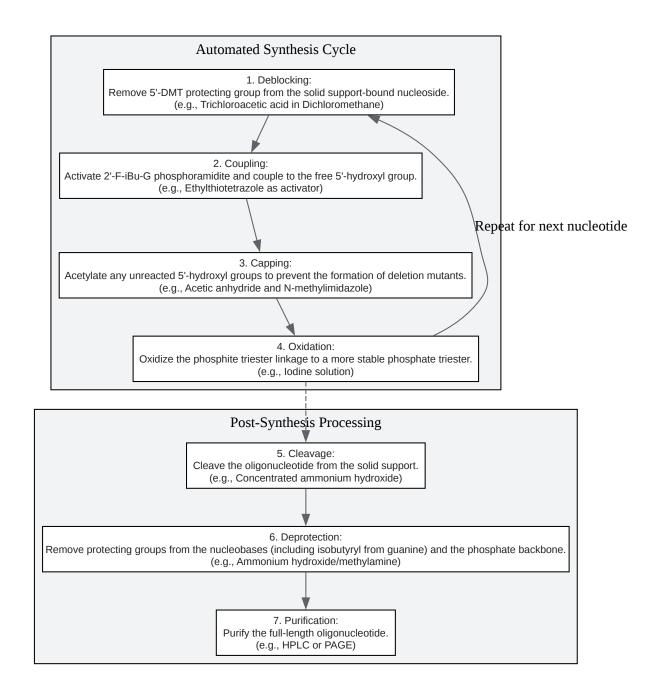


- Increased Nuclease Resistance: The presence of the fluorine atom at the 2' position enhances the stability of the phosphodiester backbone against degradation by nucleases.
- Enhanced Binding Affinity: 2'-fluoro modified oligonucleotides exhibit a higher binding affinity
 for their complementary RNA targets compared to their unmodified DNA or RNA
 counterparts. This is attributed to the fluorine atom favoring an A-form helical geometry,
 which is characteristic of RNA duplexes.
- Improved Therapeutic Potential: These properties make 2'-fluoro modified oligonucleotides, such as siRNAs and antisense oligonucleotides, promising candidates for therapeutic applications due to their increased stability and target affinity in a biological environment.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis using 2'-F-iBu-G Phosphoramidite

The following is a generalized protocol for the incorporation of **2'-F-iBu-G** into an oligonucleotide using an automated DNA/RNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the desired oligonucleotide sequence.





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Caption: General workflow for solid-phase oligonucleotide synthesis.



Key Considerations for using 2'-F-iBu-G Phosphoramidite:

- Coupling Time: While standard DNA phosphoramidites couple efficiently in a short time, modified phosphoramidites like 2'-F-iBu-G may require slightly longer coupling times to ensure high coupling efficiency. Optimization of this step is recommended.
- Deprotection: The isobutyryl protecting group on the guanine is removed during the standard cleavage and deprotection step with ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

Biological Activity

There is limited publicly available data on the specific biological activity of the standalone **2'-F-iBu-G** molecule. Its primary biological relevance lies in its incorporation into oligonucleotides, where the 2'-fluoro modification significantly impacts the properties of the resulting polymer.

Oligonucleotides containing 2'-fluoro modifications have been extensively studied and have demonstrated a range of biological activities, including:

- RNA Interference (RNAi): Small interfering RNAs (siRNAs) with 2'-fluoro modifications exhibit enhanced stability and in vivo activity, making them potent tools for gene silencing.
- Antisense Applications: Antisense oligonucleotides with 2'-fluoro modifications show increased resistance to nuclease degradation and higher affinity for their target mRNA, leading to more effective inhibition of protein expression.
- Aptamers: The incorporation of 2'-fluoro modifications can improve the stability and binding affinity of aptamers, which are single-stranded oligonucleotides that bind to specific target molecules.

No specific signaling pathways directly modulated by the **2'-F-iBu-G** nucleoside itself have been described in the reviewed literature. The biological effects are a consequence of the altered properties of the oligonucleotides into which it is incorporated.

Conclusion



2'-F-iBu-G is a vital component in the synthesis of modified oligonucleotides for a wide range of research and therapeutic applications. Its key feature, the 2'-fluoro modification, imparts enhanced stability and binding affinity to the resulting oligonucleotides, making them powerful tools for gene silencing, antisense therapy, and aptamer development. While detailed information on the synthesis and standalone biological activity of **2'-F-iBu-G** is limited, its utility and importance in the field of nucleic acid chemistry are well-established. Further research into the synthesis and direct biological effects of this and other modified nucleosides could open new avenues for drug discovery and development.

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